molecular formula C18H22N2O6S2 B6207035 N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide CAS No. 2694745-48-5

N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide

Cat. No.: B6207035
CAS No.: 2694745-48-5
M. Wt: 426.5
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Description

N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide is a complex organic compound with a molecular formula of C18H22N2O6S2 and a molecular weight of 426.5. This compound features a 1,4-oxazepane ring, which is a seven-membered heterocyclic structure containing both oxygen and nitrogen atoms. Compounds with such structures often exhibit unique physico-chemical and biological properties .

Preparation Methods

The synthesis of N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide involves several steps. One common method includes the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with 1,4-oxazepane in the presence of a base. The nitro group is then reduced to an amine, followed by sulfonation to introduce the benzenesulfonamide group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific physico-chemical properties.

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The 1,4-oxazepane ring can interact with active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar compounds to N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide include other sulfonamides and oxazepane derivatives. For example:

    N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]methanesulfonamide: Similar structure but with a methanesulfonamide group instead of benzenesulfonamide.

    N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]ethanesulfonamide: Similar structure but with an ethanesulfonamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2694745-48-5

Molecular Formula

C18H22N2O6S2

Molecular Weight

426.5

Purity

95

Origin of Product

United States

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